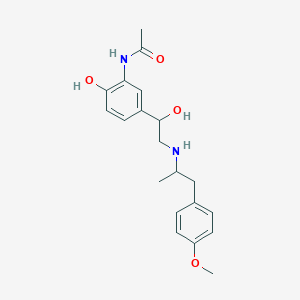
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 is a deuterated analogue of N,4-Dimethyl-1-benzyl-3-piperidinamine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling helps in tracing and studying metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the compound.
Industrial Production Methods
Industrial production of N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Conducting the synthesis in batches to control the reaction parameters and ensure consistency.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for detailed studies of its effects. The compound may act on various enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
N,4-Dimethyl-1-benzyl-3-piperidinamine: The non-deuterated analogue.
1-Benzyl-3,3-dimethyl-4-piperidinamine: A structurally similar compound with different substitution patterns.
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another analogue with different stereochemistry.
Uniqueness
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic and reaction studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.
特性
CAS番号 |
1252883-50-3 |
|---|---|
分子式 |
C₁₄H₁₉D₃N₂ |
分子量 |
221.36 |
同義語 |
N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)

![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)


